![molecular formula C23H19N3O2 B306756 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide](/img/structure/B306756.png)
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its biological activities by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various experimental models. For example, it has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide in lab experiments is its potential as a versatile chemical tool for studying various biological processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
2. Studying its interactions with specific cellular targets to better understand its mechanism of action.
3. Developing more efficient synthesis methods to produce the compound at a larger scale.
4. Exploring its potential as a fluorescent probe for the detection of other biomolecules or metal ions.
5. Conducting further toxicity studies to assess its safety for potential clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Despite the need for further research to fully understand its mechanism of action and potential toxicity, this compound has shown to exhibit various biological activities that warrant further investigation.
Synthesemethoden
The synthesis of 2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide involves the reaction between 3-quinolinecarboxaldehyde, 5-phenyl-2-furaldehyde, and 2,6-dimethylcarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N'-[(5-phenyl-2-furyl)methylene]-3-quinolinecarbohydrazide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antibacterial, and antifungal activities. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C23H19N3O2 |
---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2,6-dimethyl-N-[(E)-(5-phenylfuran-2-yl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-10-21-18(12-15)13-20(16(2)25-21)23(27)26-24-14-19-9-11-22(28-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChI-Schlüssel |
MGQOSXKWSIXLCQ-ZVHZXABRSA-N |
Isomerische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.